tert-butyl N-(2-methylindolizin-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

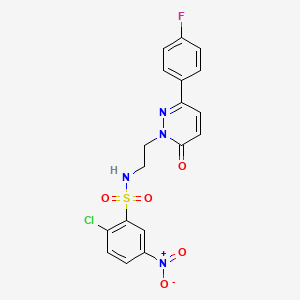

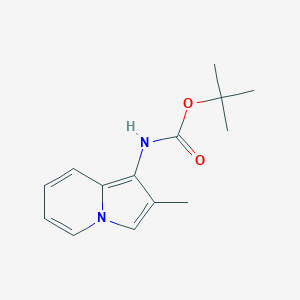

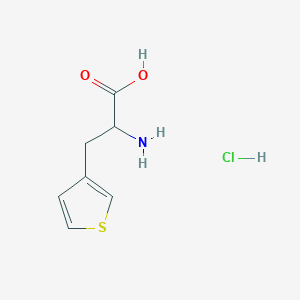

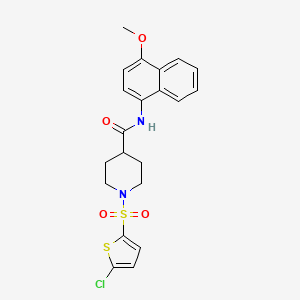

“tert-butyl N-(2-methylindolizin-1-yl)carbamate” is a chemical compound with the CAS Number: 610766-97-7 . It has a molecular weight of 246.31 . The IUPAC name for this compound is tert-butyl 2-methyl-1-indolizinylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-(2-methylindolizin-1-yl)carbamate” is 1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11 (16)12 (10)15-13 (17)18-14 (2,3)4/h5-9H,1-4H3, (H,15,17) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Research into carbamate derivatives, including tert-butyl N-(2-methylindolizin-1-yl)carbamate, has highlighted their significance in structural chemistry. Studies have emphasized the role of hydrogen bonding in the formation of complex structures. For example, Das et al. (2016) synthesized two carbamate derivatives and analyzed their structures using single crystal X-ray diffraction, revealing an intricate interplay of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture. This work underscores the potential of carbamate derivatives in designing new materials with unique properties (Das et al., 2016).

Synthesis and Reactions

The synthetic versatility of carbamate derivatives is evident in various studies. Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐Amido substituted furan, highlighting the utility of tert-butyl N-(2-methylindolizin-1-yl)carbamate in organic synthesis (Padwa et al., 2003). Furthermore, research on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate by Zhao et al. (2017) illustrates the compound's role as an intermediate in the production of biologically active compounds (Zhao et al., 2017).

Catalysis and Chemical Transformations

The catalytic applications of tert-butyl N-(2-methylindolizin-1-yl)carbamate derivatives are explored in the context of facilitating chemical transformations. Qiu et al. (2019) reported on bioinspired manganese complexes for the efficient catalytic epoxidation of enone precursors, including tert-butyl N-(2-methylindolizin-1-yl)carbamate derivatives, demonstrating their importance in synthetic organic chemistry (Qiu et al., 2019).

Intermediates in Drug Synthesis

Carbamate derivatives serve as critical intermediates in the synthesis of pharmaceuticals. The synthesis of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and its conversion into spirocyclopropanated analogues of insecticides highlights the compound's utility in developing new agrochemicals (Brackmann et al., 2005). Additionally, Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate as a precursor to potent protease inhibitors, showcasing the compound's role in medicinal chemistry (Ghosh et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(2-methylindolizin-1-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-9-16-8-6-5-7-11(16)12(10)15-13(17)18-14(2,3)4/h5-9H,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWFLHMMCXAZPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-methylindolizin-1-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)

![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)